molecular formula C16H24O3 B010088 4-Propoxy-3,5-dipropylbenzoic acid CAS No. 100482-30-2

4-Propoxy-3,5-dipropylbenzoic acid

Cat. No.: B010088
CAS No.: 100482-30-2
M. Wt: 264.36 g/mol
InChI Key: UDENWZIHICZBNA-UHFFFAOYSA-N
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Description

4-Propoxy-3,5-dipropylbenzoic acid (CAS 100482-30-2) is a benzoic acid derivative featuring a propoxy group (-OCH₂CH₂CH₃) at the 4-position and propyl chains (-CH₂CH₂CH₃) at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₁₆H₂₄O₃, with a molecular weight of 264.37 g/mol and a density of 1.026 g/cm³ . This compound is likely utilized as an intermediate in organic synthesis or pharmaceutical research, though specific applications require further study.

Properties

CAS No.

100482-30-2

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

4-propoxy-3,5-dipropylbenzoic acid

InChI

InChI=1S/C16H24O3/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h10-11H,4-9H2,1-3H3,(H,17,18)

InChI Key

UDENWZIHICZBNA-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)O

Canonical SMILES

CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)O

Other CAS No.

100482-30-2

Synonyms

4-propoxy-3,5-dipropyl-benzoic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table summarizes key structural and molecular differences between 4-propoxy-3,5-dipropylbenzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Physical State Melting Point (°C) Key Applications
4-Propoxy-3,5-dipropylbenzoic acid C₁₆H₂₄O₃ 264.37 4-propoxy, 3,5-dipropyl Not reported Not reported Organic synthesis intermediate
4-Propoxy-3,5-dichlorobenzoic acid C₁₀H₁₀Cl₂O₃ 248.90 4-propoxy, 3,5-dichloro White solid 125–126 Synthetic intermediate
4-Hydroxy-3,5-diisopropylbenzoic acid C₁₃H₁₈O₃ 222.27 4-hydroxy, 3,5-diisopropyl Not reported Not reported Propofol impurity standard
4-Hydroxy-3,5-dipropylbenzoic Acid C₁₆H₂₄O₃ 264.37 4-hydroxy, 3,5-dipropyl Not reported Not reported Pharmaceutical research
4-((4-Hydroxy-3,5-diisopropylbenzoyl)oxy)-3,5-diisopropylbenzoic Acid C₂₆H₃₄O₅ 426.55 4-(benzoyloxy), 3,5-diisopropyl Powder Not reported Specialty chemical synthesis

Functional Group Impact on Properties

Substituent Effects on Reactivity :

  • The propoxy group in 4-propoxy-3,5-dipropylbenzoic acid increases hydrophobicity compared to hydroxylated analogs (e.g., 4-hydroxy-3,5-diisopropylbenzoic acid). This alters solubility in polar solvents and may influence binding affinity in biological systems .
  • Chlorine substituents (as in 4-propoxy-3,5-dichlorobenzoic acid) enhance electrophilicity, making the compound more reactive in nucleophilic substitution reactions compared to alkyl-substituted derivatives.

The dipropyl chains in 4-propoxy-3,5-dipropylbenzoic acid balance hydrophobicity and flexibility, which may optimize its utility as a lipophilic intermediate in drug synthesis.

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